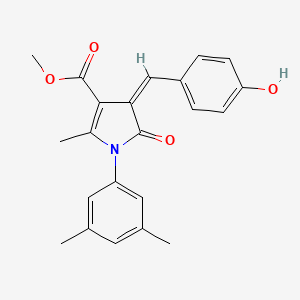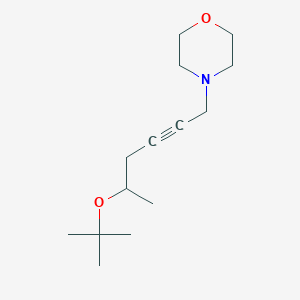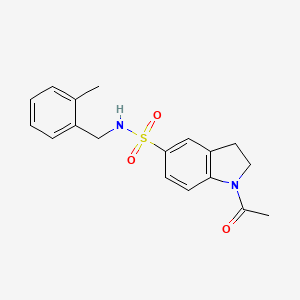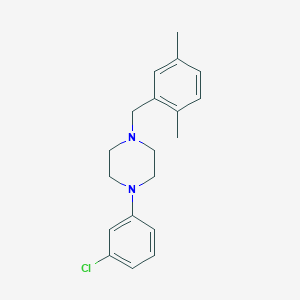![molecular formula C20H25NO6 B5133061 4-[4-(1-naphthyloxy)butyl]morpholine oxalate](/img/structure/B5133061.png)
4-[4-(1-naphthyloxy)butyl]morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1-naphthyloxy)butyl]morpholine oxalate, commonly known as NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent and highly selective agonist of the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. NBOMe was first synthesized in 2003 by a team of researchers led by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity among drug users and researchers alike due to its unique properties and potential therapeutic applications.
Mechanism of Action
NBOMe exerts its effects on the brain by binding to and activating the 5-HT2A receptor, which is a subtype of the serotonin receptor. This results in the modulation of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The exact mechanism by which NBOMe produces its psychedelic effects is still not fully understood, but it is believed to involve the activation of the prefrontal cortex, which is responsible for higher-order cognitive functions such as decision-making and working memory.
Biochemical and Physiological Effects:
NBOMe has been shown to produce a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to produce alterations in perception, mood, and cognition, which are characteristic of psychedelic drugs. Additionally, NBOMe has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
NBOMe has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of psychedelic drugs on the brain. Additionally, NBOMe has a high selectivity for the 5-HT2A receptor, which allows for the isolation of its effects from other neurotransmitter systems. However, NBOMe also has several limitations, including its potential for abuse and its unknown long-term effects on the brain.
Future Directions
There are several potential future directions for research on NBOMe. One area of interest is the development of novel therapeutic agents based on the structure of NBOMe. Another area of interest is the investigation of the long-term effects of NBOMe on the brain, particularly with regard to its potential for inducing neurotoxicity. Additionally, further research is needed to better understand the mechanism by which NBOMe produces its psychedelic effects, which could lead to the development of new treatments for mood disorders and other psychiatric conditions.
Synthesis Methods
The synthesis of NBOMe involves the condensation of 4-bromo-2,5-dimethoxyphenethylamine with 1-naphthalenol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with morpholine and oxalic acid to yield the final product in the form of a white crystalline powder. The synthesis of NBOMe is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
NBOMe has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of effects on the brain, including the modulation of serotonin levels, which is believed to play a crucial role in the treatment of mood disorders such as depression and anxiety. Additionally, NBOMe has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
4-(4-naphthalen-1-yloxybutyl)morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.C2H2O4/c1-2-8-17-16(6-1)7-5-9-18(17)21-13-4-3-10-19-11-14-20-15-12-19;3-1(4)2(5)6/h1-2,5-9H,3-4,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKWNRBKZPVYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5132993.png)




![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5133028.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133048.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)

![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5133066.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133070.png)
![methyl 4-{5-[(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5133072.png)